molecular formula C8H10O B165462 2,5-Dimethylphenol CAS No. 95-87-4

2,5-Dimethylphenol

Cat. No. B165462
CAS RN: 95-87-4
M. Wt: 122.16 g/mol
InChI Key: NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Description

2,5-Dimethylphenol, also known as 2,5-xylenol, is a colorless to off-white crystalline solid . It is a member of the class of phenols that phenol substituted by methyl groups at positions 2 and 5. It has a role as a volatile oil component and an animal metabolite .


Synthesis Analysis

2,5-Dimethylphenol is used for organic synthesis . It is used as the hardener to produce industrial furane, the raw material of producing xylenol specialized product and the assistant of the main raw material of detergent .


Molecular Structure Analysis

2,5-Dimethylphenol has a molecular formula of C8H10O . It is derived from a hydride of a p-xylene .


Physical And Chemical Properties Analysis

2,5-Dimethylphenol is a colorless to off-white crystalline solid . It has an odor threshold concentration of 0.4 mg/L and a taste threshold concentration of 0.5 mg/L .

Scientific Research Applications

Kinetics and Reaction Studies

  • The reaction between 2,5-Dimethylphenol (2,5-DMP) and formaldehyde, catalyzed by sodium hydroxide, has been studied for its kinetics. It was found that the reaction followed a second-order rate law, and the rate increased with alkali concentration. The effects of reactant concentrations and solvent nature were also explored, providing valuable insights into the behavior of 2,5-DMP in chemical reactions (Malhotra & Tyagi, 1980).

Environmental and Toxicological Implications

  • Research on the environmental impact and removal of dimethylphenol, including 2,5-DMP, from wastewater has been conducted. A model based on solution-diffusion principles was developed to optimize membrane design in reverse osmosis modules for effective removal of dimethylphenol, focusing on achieving high rejection rates while minimizing energy consumption (Al‐Obaidi, Kara-Zaitri, & Mujtaba, 2017).

Applications in Polymer Science

  • 2,5-DMP has been used as a monomer in the synthesis of high-performance polymers. For instance, its copolymerization with 2,6-DMP has led to the development of poly(phenylene ether) polymers with enhanced thermal and mechanical properties (Shibasaki et al., 2009).
  • Its application in the regio-controlled oxidative coupling polymerization has also been investigated, yielding polymers with specific properties like high melting temperature and semi-crystalline nature (Shibasaki, Suzuki, & Ueda, 2007).

Photoreactive and Photochemical Applications

  • The use of 2,5-dimethylphenacyl, derived from 2,5-DMP, as a photoreleasable protecting group for carboxylic acids and phosphates has been explored. This has implications in organic synthesis and biochemistry, where controlled release via photolysis can be crucial (Klan et al., 2000; Klán et al., 2002) (Klán et al., 2002).

Safety And Hazards

2,5-Dimethylphenol is highly toxic by inhalation, ingestion, or skin absorption . It is corrosive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin . When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .

properties

IUPAC Name

2,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
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InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)O
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Molecular Formula

C8H10O
Record name 2,5-DIMETHYLPHENOL
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Related CAS

25498-21-9
Record name Phenol, 2,5-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6025145
Record name 2,5-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles
Record name 2,5-DIMETHYLPHENOL
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Record name 2,5-Xylenol
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Boiling Point

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol)
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Density

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C
Record name 2,5-DIMETHYLPHENOL
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Vapor Pressure

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C
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Product Name

2,5-Dimethylphenol

Color/Form

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

CAS RN

95-87-4
Record name 2,5-DIMETHYLPHENOL
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Melting Point

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C
Record name 2,5-DIMETHYLPHENOL
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Synthesis routes and methods

Procedure details

After adding potassium salt of xylenol in an amount of 0.47 weight % based on the separated 2,5-xylyl formate, the thermal decomposition was carried out at 200° C. for one hour to obtain 2,5-xylenol in 41% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylphenol
Reactant of Route 2
2,5-Dimethylphenol
Reactant of Route 3
2,5-Dimethylphenol
Reactant of Route 4
2,5-Dimethylphenol
Reactant of Route 5
2,5-Dimethylphenol
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylphenol

Citations

For This Compound
2,610
Citations
Y He, Y Luo, M Yang, Y Zhang, M Fan… - Catalysis Science & …, 2022 - pubs.rsc.org
High-value utilization of lignocellulosic biomass is of great significance to reduce carbon emission. The purpose of this work is to prove that 2,5-dimethylphenol, an important high value …
Number of citations: 9 pubs.rsc.org
U Domańska - Fluid phase equilibria, 1988 - Elsevier
Solubilities are reported for 3,4-dimethylphenol and 2,5-dimethylphenol in binary mixtures of ethyl acetate with alcohols (methanol, 1-butanol, 1-hexanol), as well as for 2,5-…
Number of citations: 15 www.sciencedirect.com
Y Shibasaki, Y Suzuki, M Ueda - Macromolecules, 2007 - ACS Publications
The regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol using CuCl with 2-substituted pyridine ligands was investigated under an oxygen atmosphere. By …
Number of citations: 31 pubs.acs.org
HC Malhotra, VP Tyagi - Journal of Macromolecular Science …, 1980 - Taylor & Francis
A kinetic study of the reaction between 2,5-dimethylphenol (2,5-DMP) and formaldehyde has been carried out at 65, 70, 75, and 80 ± 0.05 C by using sodium hydroxide as the catalyst. …
Number of citations: 7 www.tandfonline.com
Y Shi, G Yu, X Wang - Thermochimica Acta, 2022 - Elsevier
In recent years, dimethylphenol has played an important role in industrial production. The demand and application of dimethylphenol will increase greatly with the continuous …
Number of citations: 3 www.sciencedirect.com
C Landault, G Guiochon - Analytical Chemistry, 1967 - ACS Publications
Packed capillary columns, using silanized Chromosorb P coated with a mixture of di (3, 3, 5-trimethylcyclohexyl) o-phthalate and tri 2, 4-xylenyl phosphate, allow rapid analysis of the …
Number of citations: 36 pubs.acs.org
Y Shibasaki, K Hoshi, E Suzuki, Y Shiraishi, Y Norisue… - Polymer …, 2009 - nature.com
2, 5-Dimethylphenol (25DMP) was successfully copolymerized with 2, 6-dimethylphenol (26DMP) using the di-μ-hydroxo-bis [(N, N, N′, N′-tetramethylethylenediamine) copper (II)] …
Number of citations: 8 www.nature.com
Y Suzuki, Y Shibasaki, M Ueda - Chemistry letters, 2007 - journal.csj.jp
A regio-controlled poly(2,5-dimethyl-1,4-phenylene ether) was successfully prepared by the oxidative coupling polymerization of 2,5-dimethylphenol using di-μ-hydroxobis[(N,N,N′,N′…
Number of citations: 11 www.journal.csj.jp
A Šebenik, U Osredkar - Die Angewandte Makromolekulare …, 1983 - Wiley Online Library
The reactions of phenol, 2,5‐ and 3,5‐dimethylphenol with acrolein in neutral medium were studied by means of 13 C NMR. The addition of the double bond of acrolein seems to be the …
Number of citations: 4 onlinelibrary.wiley.com
R Janík, E Jóna, M Pajtášová, D Ondrušová… - Journal of thermal …, 2013 - Springer
The influence of different steric and electronic properties of 2,4-; 2,5-; and 3,5- dimethylphenols (2,4-; 2,5-; and 3,5- DMP, respectively) on Ni 2+ -montmorillonite (Ni 2+ -MMT) (I) were …
Number of citations: 1 link.springer.com

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